Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C16H14N2O4S. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of tosyl chloride and pyrrolo[3,2-b]pyridine derivatives, followed by esterification to introduce the methyl ester group .
Chemical Reactions Analysis
Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium methoxide.
Scientific Research Applications
Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It is used as a scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows for modifications that can enhance its biological activity against specific targets, such as fibroblast growth factor receptors (FGFRs) .
Mechanism of Action
The mechanism of action of Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets like FGFRs. By binding to these receptors, the compound can inhibit their activity, which is essential in regulating cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and progression .
Comparison with Similar Compounds
Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can be compared with other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine. While both compounds share a similar core structure, the presence of the tosyl group in this compound provides unique chemical properties and reactivity. This makes it a valuable compound in the development of targeted therapies .
Biological Activity
Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound belonging to the pyrrolo[3,2-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C17H16N2O4S
- Molecular Weight : 344.38 g/mol
- CAS Number : [Not specified in the results]
The compound features a pyrrolo[3,2-b]pyridine core with a tosyl (p-toluenesulfonyl) group, which is significant for its biological activity.
Antimicrobial Activity
Research has indicated that pyrrolo[3,2-b]pyridine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyridine ring can enhance antimicrobial efficacy. For example, compounds with ester groups demonstrated lower minimum inhibitory concentrations (MIC) against Mtb .
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines such as ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest . One study reported that certain derivatives exhibited IC50 values lower than 1 µM against specific cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Pyrrolo[3,2-b]pyridine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines such as IL-2. Inhibition of these cytokines can be beneficial in treating inflammatory diseases and conditions related to immune dysregulation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Certain derivatives have been identified as inhibitors of key enzymes involved in tumor progression and inflammation.
- Modulation of Cell Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.
- Antimycobacterial Mechanism : The inhibition of fatty acid biosynthesis pathways in Mycobacterium tuberculosis is a notable mechanism through which these compounds exert their antimicrobial effects .
Case Studies
Several studies have highlighted the biological activities of this compound and its derivatives:
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-14-4-3-9-17-13(14)10-15(18)16(19)22-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNINBMTDIALTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C(=O)OC)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662714 | |
Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-32-0 | |
Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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